molecular formula C16H11NO2S B1276710 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid CAS No. 502935-47-9

2,4-diphenyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1276710
CAS No.: 502935-47-9
M. Wt: 281.3 g/mol
InChI Key: KMOCHRNIGWCEJV-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2,4-Diphenyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,4-diphenyl-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with fungal enzymes also contributes to its antifungal activity. Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, reducing inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of cancer cells by affecting cell signaling pathways that regulate cell growth and division . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing them from catalyzing essential biochemical reactions . Additionally, this compound can activate certain proteins involved in anti-inflammatory pathways, reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biochemical properties, potentially leading to varying effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs . Studies have identified threshold doses beyond which the compound’s toxicity becomes significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in bacterial metabolism, disrupting their energy production and growth . Additionally, this compound can affect the levels of specific metabolites, altering cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include heating in a suitable solvent such as ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles.

Comparison with Similar Compounds

Uniqueness: 2,4-Diphenyl-1,3-thiazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity

Properties

IUPAC Name

2,4-diphenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOCHRNIGWCEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427902
Record name 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502935-47-9
Record name 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenyl-1,3-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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